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Compound of Interest

Compound Name: IR-825

Cat. No.: B12498830

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with excitation and emission maxima typically in
the range of 805 nm to 825 nm. Its properties make it a valuable tool for a variety of biological
imaging and therapeutic applications, including photothermal and photodynamic therapy of
cancer. This document provides detailed protocols for the bioconjugation of IR-825 with
peptides and proteins, targeting either primary amines or free thiols. The protocols are
designed to be a starting point for researchers, and optimization for specific molecules and
applications is encouraged.

Properties of IR-825 Reactive Dyes

For successful bioconjugation, IR-825 must be functionalized with a reactive group. The two
most common reactive forms are N-hydroxysuccinimide (NHS) esters for targeting primary
amines and maleimides for targeting free thiols.
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Property

IR-825 NHS Ester

IR-825 Maleimide
(Representative)

Reactive Group

N-hydroxysuccinimide Ester

Maleimide

Target Functionality

Primary amines (-NHz) on

Lysine residues and the N-

Sulfhydryl/thiol groups (-SH)

on Cysteine residues

terminus
] Varies by linker, typically
Molecular Weight ~1039.4 Da
~1000-1200 Da
Excitation Maximum (EXx) ~805 nm ~805 nm
Emission Maximum (Em) ~825 nm ~825 nm

Solubility

Soluble in organic solvents
(DMSO, DMF)

Soluble in organic solvents
(DMSO, DMF)

Protocol 1: Amine-Reactive Labeling with IR-825

NHS Ester

This protocol describes the conjugation of IR-825 NHS ester to primary amines on proteins and

peptides. The reaction forms a stable amide bond.

Experimental Workflow: Amine-Reactive Labeling
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Preparation

Prepare Protein
in Amine-Free Buffer
(pH 8.3-8.5)

Dissolve IR-825 NHS Ester
in Anhydrous DMSO

Add Dye Solution
to Protein Solution

Incubate for 1-4 hours
at Room Temperature
(Protected from Light)

Purification| & Analysis

Purify Conjugate
(e.g., Gel Filtration)

Characterize Conjugate
(UV-Vis, DOL)

Store Conjugate
at 4°C or -20°C

Click to download full resolution via product page

Workflow for conjugating IR-825 NHS ester to proteins/peptides.
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Materials

» Protein or peptide solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium
bicarbonate, pH 8.3-8.5, or PBS, pH 7.4 for pH-sensitive proteins).

IR-825 NHS Ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Purification column (e.g., gel filtration, such as a Sephadex G-25 column)

Quenching buffer (optional): 1 M Tris-HCI, pH 8.0 or 1 M glycine

Methodology

o Prepare the Protein/Peptide:

o Dissolve the protein or peptide in the chosen reaction buffer at a concentration of 1-10
mg/mL.[1] If the protein is in a buffer containing primary amines (like Tris), it must be
exchanged into an amine-free buffer via dialysis or gel filtration.

o Prepare the IR-825 NHS Ester Stock Solution:

o Allow the vial of IR-825 NHS Ester to equilibrate to room temperature before opening to
prevent moisture condensation.

o Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, for
a 1 pumol vial, add 100 pL of solvent.

o Perform the Conjugation Reaction:

o The molar ratio of dye to protein is a critical parameter. A molar excess of 8-15 fold of IR-
825 NHS ester to the protein is a good starting point for optimization.[1]

o Calculate the required volume of the dye stock solution.

= Volume of Dye (uL) = (Molar Excess x [Protein, M]) x (Volume of Protein, uL) / [Dye
Stock, M]
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o While gently stirring or vortexing the protein solution, add the calculated volume of the IR-
825 NHS ester stock solution dropwise.

o Incubate the reaction for 1-4 hours at room temperature, protected from light.[2] For pH-
sensitive proteins, the reaction can be performed at 4°C overnight.

 Purification of the Conjugate:

o Separate the IR-825 labeled protein/peptide from the unreacted dye and byproducts using
a gel filtration column equilibrated with a suitable buffer (e.g., PBS).

o Collect the fractions containing the colored conjugate, which will typically elute first.

Quantitative Data (Representative Examples)

The optimal dye-to-protein ratio (Degree of Labeling, DOL) depends on the specific application.
High DOL can lead to quenching or altered protein function. The following are typical starting
points for molar excess and expected DOL for antibodies (MW ~150 kDa), based on similar
NIR dyes.

. Molar Excess Typical Degree of Labeling Efficiency
Target Protein . .
(Dye:Protein) Labeling (DOL) (Approx.)
IgG Antibody 5:1-10:1 1.0-25 20-30%
IgG Antibody 10:1-20:1 25-5.0 20-30%
Peptide (e.g., cRGD) 1.2:1-2:1 ~1.0 >80%

Note: Labeling efficiency is highly dependent on protein concentration and buffer conditions.
Higher protein concentrations generally lead to higher efficiency.[2]

Protocol 2: Thiol-Reactive Labeling with IR-825
Maleimide

This protocol is for the site-specific conjugation of IR-825 maleimide to free sulfhydryl groups
on cysteine residues.
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Experimental Workflow: Thiol-Reactive Labeling

Preparation

Prepare Protein
in Thiol-Free Buffer
(pH 7.0-7.5)

'

Reduce Disulfides
(Optional, with TCEP)

Dissolve IR-825 Maleimide
in Anhydrous DMSO

Conjugation

Add Dye Solution
to Protein Solution

Incubate for 2 hours
at Room Temperature
(Protected from Light)

Purification| & Analysis

Purify Conjugate
(e.g., Gel Filtration)

Characterize Conjugate

(UV-Vis, Mass Spec)

Store Conjugate
at 4°C or -20°C
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Workflow for conjugating IR-825 maleimide to proteins/peptides.

Materials

Protein or peptide solution with at least one free cysteine residue.

Reaction Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES).

IR-825 Maleimide

Anhydrous DMSO or DMF

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

Purification column (e.qg., gel filtration or RP-HPLC for peptides).

Methodology

o Prepare the Protein/Peptide:

o Dissolve the protein or peptide in the reaction buffer. The buffer must be free of thiols (e.g.,
DTT, B-mercaptoethanol).

o If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20
fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room
temperature. TCEP does not need to be removed before adding the maleimide dye.

o Prepare the IR-825 Maleimide Stock Solution:
o Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
o Perform the Conjugation Reaction:
o Add a 10-20 fold molar excess of IR-825 maleimide to the protein/peptide solution.[3]
o Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
 Purification of the Conjugate:

o For proteins, purify the conjugate using a gel filtration column.
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o For peptides, purification is often achieved using reverse-phase high-performance liquid
chromatography (RP-HPLC).[4][5]

Quantitative Data (Representative Examples)

Maleimide reactions are generally efficient for accessible cysteine residues.

Molar Excess Typical
Target Molecule . . . ) Notes
(Dye:Thiol) Conjugation Yield
C-terminal Cys- Site-specific labeling.
_ 10:1-15:1 >90%
Affibody [6]
_ _ Depends on number
Reduced IgG Antibody  10:1 - 20:1 Variable o
of reduced disulfides.
) Efficient reaction for
cRGD-Cys Peptide 1.221-2:1 >95%

single thiol.[3]

Characterization of IR-825 Bioconjugates
Determination of Degree of Labeling (DOL)

The DOL, or dye-to-protein ratio, is calculated using UV-Vis spectrophotometry.

o Measure the absorbance of the purified conjugate at 280 nm (Azs0) and at the absorbance
maximum of IR-825 (~805 nm, Asos).

o Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
o Protein Conc. (M) = [Azso - (Asos x CF)] / €_protein
» ¢ _protein: Molar extinction coefficient of the protein at 280 nm.

= CF: Correction factor (Azso of dye / Asos of dye). This must be determined for IR-825.
For similar NIR dyes, it is often in the range of 0.05-0.1.

o Calculate the dye concentration.
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o Dye Conc. (M) = Asos / £_IR825

» ¢ IR825: Molar extinction coefficient of IR-825 at ~805 nm.

e Calculate the DOL.

o DOL = Dye Conc. (M) / Protein Conc. (M)

Logical Diagram for DOL Calculation

Inputs
Calculations

Calculate
Dye Concentration

Degree of
Labeling

Calculate DOL

Calculate Corrected
Protein Concentration

Click to download full resolution via product page

Logical flow for calculating the Degree of Labeling (DOL).

Storage and Stability

+ Short-term storage: Store the purified conjugate at 4°C in a sterile buffer (e.g., PBS),
protected from light.
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e Long-term storage: For storage longer than one week, it is recommended to add a
cryoprotectant like glycerol (up to 50% v/v) and store at -20°C or -80°C in small aliquots to
avoid repeated freeze-thaw cycles. Adding a carrier protein like BSA (1-5 mg/mL) can also
help prevent denaturation and nonspecific binding. The stability of the conjugate in biological
media (e.g., serum) should be assessed for in vivo applications, as some dye-protein
linkages can be susceptible to cleavage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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